molecular formula C25H18ClN3O3S B2824374 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 865591-81-7

3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2824374
CAS No.: 865591-81-7
M. Wt: 475.95
InChI Key: BAWUNDPSTJMJLD-UHFFFAOYSA-N
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Description

3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as amino, chlorophenyl, furan, and methoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-chlorophenyl and furan-2-yl groups can be achieved through electrophilic aromatic substitution or cross-coupling reactions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-methoxyaniline under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the nitro group (if present in intermediates) to an amino group is a common step in its synthesis.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

In medicinal chemistry, 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its complex aromatic structure.

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of various functional groups allows it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide: Lacks the methoxyphenyl group.

    3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide: Lacks the methoxy group on the phenyl ring.

Uniqueness

The presence of the 4-methoxyphenyl group in 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide adds to its uniqueness by potentially enhancing its biological activity and altering its chemical reactivity compared to similar compounds. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

The compound 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H16ClN3O3S\text{C}_{19}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{3}\text{S}

This structure features a thienopyridine core with various substituents that may influence its biological activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of thienopyridine derivatives, including the compound . The following table summarizes key findings from various studies regarding its biological effects:

StudyCell LineIC50 (μM)Mechanism of ActionNotes
MDA-MB-231 (TNBC)13Inhibition of cell proliferationSignificant reduction in viable cells observed.
MDA-MB-468 (TNBC)Not specifiedCell cycle arrest (G0/G1 phase increase)Minimal toxicity to non-tumorigenic cells (MCF-12A).
HUVEC (Human Umbilical Endothelial Cells)Not specifiedInhibition of angiogenesisPotential as an antiangiogenic agent.

The compound's mechanisms of action appear to involve several pathways:

  • Inhibition of Proliferation : The compound has been shown to inhibit cell proliferation in triple-negative breast cancer (TNBC) cell lines by inducing cell cycle arrest, particularly increasing the G0/G1 phase while decreasing the S phase .
  • Antiangiogenic Properties : It may also exhibit antiangiogenic properties by inhibiting endothelial cell proliferation, which is crucial for tumor growth and metastasis .
  • Targeting Tyrosine Kinases : Similar thienopyridine derivatives have been reported to inhibit tyrosine kinases involved in cancer progression, suggesting a possible mechanism for the compound's activity .

Case Studies

Several case studies have demonstrated the efficacy of thienopyridine derivatives similar to our compound:

  • Study on Methyl 3-(hetero)arylthieno[3,2-b]pyridine Derivatives :
    • This study evaluated various thieno[3,2-b]pyridine derivatives for their antitumor effects against TNBC cell lines.
    • The most promising derivative showed an IC50 value of 13 μM against MDA-MB-231 cells and significantly reduced tumor size in an in ovo chick chorioallantoic membrane model .
  • In Vivo Studies :
    • In vivo experiments using murine models have indicated that compounds with similar structures can reduce tumor burden and enhance survival rates when administered in appropriate dosages.

Properties

IUPAC Name

3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S/c1-31-17-10-8-16(9-11-17)28-24(30)23-22(27)21-18(20-3-2-12-32-20)13-19(29-25(21)33-23)14-4-6-15(26)7-5-14/h2-13H,27H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWUNDPSTJMJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=C(C=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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